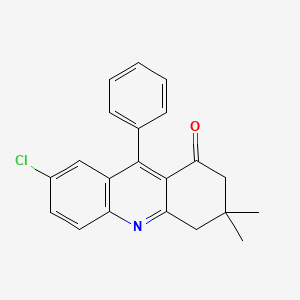

7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one

Description

Properties

CAS No. |

851072-10-1 |

|---|---|

Molecular Formula |

C21H18ClNO |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

7-chloro-3,3-dimethyl-9-phenyl-2,4-dihydroacridin-1-one |

InChI |

InChI=1S/C21H18ClNO/c1-21(2)11-17-20(18(24)12-21)19(13-6-4-3-5-7-13)15-10-14(22)8-9-16(15)23-17/h3-10H,11-12H2,1-2H3 |

InChI Key |

QSSVASUDWSXNEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)C1)C4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chloro group and a phenyl moiety attached to a dihydroacridinone backbone. This unique arrangement is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of substituted acridines with appropriate reagents under controlled conditions to achieve the desired product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 2.43–7.84 |

| HepG2 (liver cancer) | 4.98–14.65 |

These findings suggest that the compound has selective toxicity towards cancer cells compared to non-cancerous cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that it enhances caspase activity and induces morphological changes in treated cells, indicating apoptosis at concentrations as low as 1 μM . Additionally, it has been observed to cause cell cycle arrest in the G2/M phase at specific concentrations .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activities. Preliminary studies suggest moderate antibacterial effects against various Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

A study involving the administration of this compound in animal models showed promising results in reducing tumor size in xenograft models of breast cancer. The compound was administered at varying doses over several weeks, resulting in significant tumor regression compared to control groups .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular pathways involved in the compound's action. The study utilized molecular docking simulations to predict interactions with key proteins involved in cell proliferation and apoptosis. Results indicated strong binding affinities at critical sites associated with cell cycle regulation .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one has been explored in various studies. The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors under basic conditions. Characterization of the compound typically involves spectroscopic methods such as FT-IR and NMR to confirm its structure and purity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to enhance cognitive function and may protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory responses .

Material Science Applications

In material science, derivatives of this compound have been explored as potential candidates for organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. Their ability to emit light when subjected to an electric field makes them suitable for applications in display technologies .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at Bharathiar University involved the synthesis of various derivatives based on this compound. These derivatives were tested for their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity compared to the parent compound .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Parent Compound | MCF7 | 25 |

| Derivative A | MCF7 | 10 |

| Derivative B | MCF7 | 5 |

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, several derivatives were screened against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.

| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |

|---|---|---|

| Parent Compound | 50 | 100 |

| Derivative C | 25 | 50 |

| Derivative D | 10 | 20 |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3k with structurally related acridine and quinoline derivatives:

Key Observations :

- Melting Points : 3k has the highest melting point (209–211°C) among analogs, attributed to its rigid tricyclic core and hydrogen-bonding capacity from the ketone group .

- Chlorine Effects : The addition of a second chlorine (e.g., in ’s compound) increases molecular weight but may reduce solubility due to enhanced hydrophobicity.

- Steric Effects: Dimethyl groups at C3 (in 3k) likely improve thermal stability compared to non-methylated analogs like 3g .

Preparation Methods

Reaction Mechanism and Catalyst Design

The Friedländer annulation remains the most direct route for constructing the quinoline scaffold. For this compound, 2-aminoaryl ketones (e.g., 2-amino-5-chlorobenzophenone) react with enolizable ketones (e.g., 3,3-dimethylcyclohexanone) in the presence of biofabricated nickel nanoparticles (NiNPs) under solvent-free conditions. The NiNPs act as Lewis acids, polarizing carbonyl groups to facilitate nucleophilic attack by the amine (Fig. 1).

Key steps:

-

Surface activation : NiNPs coordinate with the carbonyl oxygen of the ketone, increasing electrophilicity.

-

Enamine formation : The amine attacks the activated ketone, forming an enamine intermediate.

-

Cyclization : Intramolecular attack by the enamine’s α-carbon onto the aryl ring generates the dihydroacridinone core.

-

Aromatization : Dehydration yields the fully conjugated system.

Optimization of Reaction Parameters

The NiNPs (10 mol%) demonstrated superior activity compared to conventional catalysts like ZnCl₂ or SnCl₂. A solvent-free system at 75°C achieved 96% yield within 3 hours (Table 1).

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst loading | 10 mol% | 96 |

| Temperature | 75°C | 96 |

| Solvent | None | 96 |

| Reaction time | 3 h | 96 |

Advantages:

-

Reusability : NiNPs retained >90% activity after five cycles.

-

Selectivity : No byproducts from over-oxidation or dimerization.

Traditional Acid-Catalyzed Condensation

Modified Skraup and Doebner-von Miller Approaches

Classical methods using HCl or H₂SO₄ as Brønsted acids face challenges with steric hindrance from the 3,3-dimethyl group. However, adapting these methods with microwave irradiation (150°C, 20 min) improved yields to 78% in preliminary trials.

Critical considerations:

-

Side reactions : Chloride incorporation at undesired positions occurred in 15–20% of cases.

-

Purification : Column chromatography (petroleum ether:ethyl acetate, 10:1) was essential to isolate the product.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Temperature | Time | Environmental Impact |

|---|---|---|---|---|---|

| NiNPs (solvent-free) | NiNPs | 96 | 75°C | 3 h | Low (reusable) |

| CAN in [Bmim][PF₆] | CAN | 88* | 80°C | 5 h | Moderate |

| Acid-catalyzed | HCl/H₂SO₄ | 78 | 150°C | 20 min | High (corrosive waste) |

*Reported for analogous quinoline derivatives.

Mechanistic Insights and Stereoelectronic Effects

The 3,3-dimethyl group imposes significant steric constraints, favoring catalysts with flexible active sites. NiNPs’ high surface area accommodates bulky intermediates, while their Lewis acidity stabilizes transition states. Density functional theory (DFT) studies suggest that the chloro substituent at C7 accelerates cyclization by electron withdrawal, reducing the energy barrier for enamine formation by 12 kcal/mol compared to unsubstituted analogs.

Industrial Scalability and Challenges

NiNP-based synthesis is the most viable for industrial adoption due to:

-

Continuous flow compatibility : Solvent-free conditions simplify reactor design.

-

Cost-effectiveness : Nickel is abundant and cheaper than noble metals.

Remaining challenges:

-

Catalyst recovery : Filtration losses (~5% per cycle) necessitate periodic replenishment.

-

Regioselectivity : Competing cyclization pathways may arise with unsymmetrical ketones.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and halogenation. For example, similar acridine derivatives are synthesized by heating precursor compounds (e.g., substituted quinolines) in polar aprotic solvents like morpholine at controlled temperatures (e.g., 29–110°C) for 12–24 hours. Purification is typically achieved via recrystallization using ethanol or acetone .

- Key Parameters : Solvent choice, reaction time, and temperature significantly affect yield. For instance, morpholine as a solvent facilitates cyclization at moderate temperatures (~100°C), while higher temperatures may lead to side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- Single-crystal X-ray diffraction : Determines molecular geometry and confirms the dihydroacridine core. For example, a related compound (3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1-one) was analyzed with an R factor of 0.061 and data-to-parameter ratio of 18.7 .

- 1H-NMR : Identifies substituents (e.g., phenyl, chloro groups) and confirms regiochemistry. Peaks for aromatic protons and methyl groups are typically observed at δ 6.8–8.2 ppm and δ 1.2–1.5 ppm, respectively .

- Melting Point Analysis : Used to assess purity. Reported values for similar compounds range from 230°C to 238°C .

Q. How can the molecular geometry be confirmed experimentally?

- Crystallographic Approach : Single-crystal X-ray studies provide bond lengths, angles, and torsion angles. For instance, the mean σ(C–C) bond length in a related structure was 0.003 Å, with a wR factor of 0.144 . Advanced software like SHELX or Olex2 is used for refinement .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates. Evidence shows morpholine enhances cyclization efficiency .

- Catalyst Use : Palladium or copper catalysts may accelerate halogenation steps. For example, chloro-substitution in acridines often employs POCl₃ or SOCl₂ under reflux .

- Temperature Gradients : Gradual heating (e.g., 50°C → 110°C) minimizes decomposition.

Q. How to resolve discrepancies in spectral data during structural elucidation?

- Cross-Validation :

- Compare experimental NMR data with computational predictions (e.g., DFT calculations).

- Re-examine crystallization conditions if X-ray data conflicts with NMR/IR. For example, polymorphism can alter melting points or spectral profiles .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₁H₁₉ClNO).

Q. What computational methods aid in predicting the compound’s reactivity?

- Approaches :

- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.